![molecular formula C24H25ClN6 B2467545 N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-56-7](/img/structure/B2467545.png)
N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . Pyrazolo[3,4-d]pyrimidines have been explored for their potential as antitubercular agents . They have also been studied for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of appropriate amines dissolved in isopropanol, to which concentrated HCl is added . The mixtures are then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of “N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is likely to be similar to other pyrazolo[3,4-d]pyrimidine derivatives. These compounds typically have aromatic, aryl, and alkyl substitutions at various positions of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the use of appropriate amines, isopropanol, and concentrated HCl . The mixtures are refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Scientific Research Applications
- Biological Activity : This compound inhibits cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), which play a crucial role in cell cycle progression. CDK4/6 inhibitors disrupt signals that stimulate cancer cell proliferation .
- Clinical Relevance : Notably, Palbociclib , a CDK4/6 inhibitor, has been developed as a breast cancer drug by Pfizer. Another promising molecule is Dilmapimod , which shows potential activity against rheumatoid arthritis .
- Thiazolopyrimidine Derivatives : Novel thiazolopyrimidine derivatives, including those related to our compound, have demonstrated excellent anticancer activity. For instance, compound 16 inhibited CDK enzymes, leading to apoptosis in cancer cells .
- Synthetic Derivatives : Among the synthesized derivatives, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent anti-tubercular activity with a minimal inhibitory concentration (MIC90) value of 0.488 µM. Importantly, it was non-cytotoxic to normal cells .
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives : Efforts to combat antimicrobial and anticancer drug resistance have led to the study of these derivatives. Their pharmacological activities are being investigated .
CDK4/6 Inhibition
Anticancer Activity
Anti-Tubercular Activity
Pharmacological Exploration
Mechanism of Action
Future Directions
The future directions for “N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further exploration of their potential as antitubercular agents and antitumor activities . Additionally, further studies could be conducted to optimize their drug-likeness and improve their efficacy .
properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROWDYKQACTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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